molecular formula C12H10BFO3 B2913667 2-(3-Fluorophenoxy)phenylboronic acid CAS No. 2377611-27-1

2-(3-Fluorophenoxy)phenylboronic acid

Cat. No.: B2913667
CAS No.: 2377611-27-1
M. Wt: 232.02
InChI Key: MXVIOTHEMHPDFM-UHFFFAOYSA-N
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Description

2-(3-Fluorophenoxy)phenylboronic acid: is an organoboron compound with the molecular formula C12H10BFO3 . It is a derivative of phenylboronic acid, where the phenyl group is substituted with a 3-fluorophenoxy group. This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenoxy)phenylboronic acid typically involves the reaction of 3-fluorophenol with phenylboronic acid under specific conditions. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide (such as 3-fluorophenyl bromide) with phenylboronic acid in the presence of a palladium catalyst and a base, often in an aqueous or alcoholic solvent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Fluorophenoxy)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-(3-Fluorophenoxy)phenylboronic acid is widely used in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling. These biaryl compounds are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Biology and Medicine: In biological research, boronic acids are used as enzyme inhibitors and in the development of sensors for detecting carbohydrates and other biomolecules.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-carbon bonds makes it valuable in the development of new materials with specific properties .

Mechanism of Action

The primary mechanism of action of 2-(3-Fluorophenoxy)phenylboronic acid involves its role in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide. This process forms a new carbon-carbon bond, resulting in the formation of biaryl compounds .

Comparison with Similar Compounds

  • 2-Fluorophenylboronic acid
  • 3-Fluorophenylboronic acid
  • 4-Fluorophenylboronic acid
  • Phenylboronic acid

Comparison: 2-(3-Fluorophenoxy)phenylboronic acid is unique due to the presence of both a fluorophenoxy group and a boronic acid group. This combination provides distinct reactivity and selectivity in chemical reactions compared to other boronic acids. For example, the fluorine atom can influence the electronic properties of the molecule, enhancing its reactivity in certain coupling reactions .

Properties

IUPAC Name

[2-(3-fluorophenoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BFO3/c14-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)13(15)16/h1-8,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVIOTHEMHPDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OC2=CC(=CC=C2)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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